Cas no 1494938-03-2 (Ethyl 3-ethylpyrrolidine-2-carboxylate)

Ethyl 3-ethylpyrrolidine-2-carboxylate is a versatile pyrrolidine derivative widely used in organic synthesis and pharmaceutical research. This compound serves as a key intermediate in the preparation of biologically active molecules, particularly in the development of chiral ligands and heterocyclic compounds. Its ethyl ester functionality enhances solubility in organic solvents, facilitating reactions such as nucleophilic substitutions and cyclizations. The presence of the 3-ethyl substituent contributes to steric and electronic modulation, making it valuable for stereoselective synthesis. With high purity and stability under standard conditions, this compound is suitable for applications in medicinal chemistry and asymmetric catalysis. Proper handling under inert conditions is recommended to maintain its integrity.
Ethyl 3-ethylpyrrolidine-2-carboxylate structure
1494938-03-2 structure
Product name:Ethyl 3-ethylpyrrolidine-2-carboxylate
CAS No:1494938-03-2
MF:C9H17NO2
MW:171.23678278923
CID:6416515
PubChem ID:13966794

Ethyl 3-ethylpyrrolidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6329088
    • 1494938-03-2
    • ethyl 3-ethylpyrrolidine-2-carboxylate
    • Ethyl 3-ethylpyrrolidine-2-carboxylate
    • Inchi: 1S/C9H17NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h7-8,10H,3-6H2,1-2H3
    • InChI Key: WBJQMBPWJVRSEM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(CC)CCN1)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 1.4

Ethyl 3-ethylpyrrolidine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6329088-10.0g
ethyl 3-ethylpyrrolidine-2-carboxylate
1494938-03-2 95.0%
10.0g
$9859.0 2025-03-15
Enamine
EN300-6329088-0.1g
ethyl 3-ethylpyrrolidine-2-carboxylate
1494938-03-2 95.0%
0.1g
$2019.0 2025-03-15
Enamine
EN300-6329088-0.05g
ethyl 3-ethylpyrrolidine-2-carboxylate
1494938-03-2 95.0%
0.05g
$1927.0 2025-03-15
Enamine
EN300-6329088-0.25g
ethyl 3-ethylpyrrolidine-2-carboxylate
1494938-03-2 95.0%
0.25g
$2110.0 2025-03-15
Enamine
EN300-6329088-5.0g
ethyl 3-ethylpyrrolidine-2-carboxylate
1494938-03-2 95.0%
5.0g
$6650.0 2025-03-15
Enamine
EN300-6329088-0.5g
ethyl 3-ethylpyrrolidine-2-carboxylate
1494938-03-2 95.0%
0.5g
$2202.0 2025-03-15
Enamine
EN300-6329088-1.0g
ethyl 3-ethylpyrrolidine-2-carboxylate
1494938-03-2 95.0%
1.0g
$2294.0 2025-03-15
Enamine
EN300-6329088-2.5g
ethyl 3-ethylpyrrolidine-2-carboxylate
1494938-03-2 95.0%
2.5g
$4495.0 2025-03-15

Additional information on Ethyl 3-ethylpyrrolidine-2-carboxylate

Recent Advances in the Synthesis and Applications of Ethyl 3-ethylpyrrolidine-2-carboxylate (CAS: 1494938-03-2)

Ethyl 3-ethylpyrrolidine-2-carboxylate (CAS: 1494938-03-2) is a pyrrolidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a building block for pharmaceuticals and bioactive compounds. Recent studies have focused on optimizing its synthesis, exploring its biological activities, and developing novel derivatives with enhanced therapeutic potential. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting key findings from recent publications and their implications for drug discovery and development.

One of the most notable developments in the synthesis of Ethyl 3-ethylpyrrolidine-2-carboxylate is the use of asymmetric catalytic methods to achieve high enantioselectivity. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters, yielding the target compound with excellent enantiomeric excess (up to 98% ee). This method offers a more efficient and environmentally friendly alternative to traditional synthetic routes, which often require harsh conditions or produce racemic mixtures. The improved synthetic accessibility of this compound has facilitated its broader application in medicinal chemistry research.

In terms of biological applications, recent investigations have explored the potential of Ethyl 3-ethylpyrrolidine-2-carboxylate as a precursor for the development of central nervous system (CNS) active compounds. Researchers have identified that modifications to the pyrrolidine core can significantly influence binding affinity to various neurotransmitter receptors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives showing promising activity as dopamine D3 receptor modulators, with potential applications in the treatment of Parkinson's disease and schizophrenia. The structural flexibility of Ethyl 3-ethylpyrrolidine-2-carboxylate makes it an attractive scaffold for designing receptor-specific ligands.

Another emerging area of research involves the use of Ethyl 3-ethylpyrrolidine-2-carboxylate in the development of antimicrobial agents. Recent work published in the European Journal of Medicinal Chemistry (2024) described the synthesis of hybrid molecules combining the pyrrolidine moiety with known pharmacophores, resulting in compounds with potent activity against drug-resistant bacterial strains. These findings suggest that Ethyl 3-ethylpyrrolidine-2-carboxylate derivatives may offer new avenues for addressing the growing challenge of antimicrobial resistance.

From a drug metabolism perspective, recent pharmacokinetic studies have provided valuable insights into the stability and metabolic fate of Ethyl 3-ethylpyrrolidine-2-carboxylate-based compounds. Advanced analytical techniques, including LC-MS/MS and microsomal stability assays, have been employed to characterize the metabolic pathways and identify potential metabolites. These studies are crucial for optimizing the drug-like properties of derivatives and improving their therapeutic efficacy.

Looking forward, the diverse applications of Ethyl 3-ethylpyrrolidine-2-carboxylate continue to expand, with ongoing research exploring its potential in areas such as anticancer drug development and as a chiral auxiliary in asymmetric synthesis. The compound's versatility, combined with recent advancements in synthetic methodologies and biological evaluation, positions it as a valuable tool in modern medicinal chemistry. Future research directions may include further optimization of synthetic routes, exploration of novel derivatives with improved pharmacological profiles, and detailed mechanistic studies to elucidate structure-activity relationships.

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